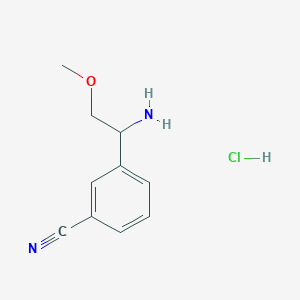

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of the dopamine D3 receptor selective agonist PD128907, starts from p-hydroxyanisole and involves a series of reactions including addition, hydrolysis, cyclization, oximation, esterification, and Neber rearrangement, resulting in a total yield of 43.4% . This process highlights the potential complexity involved in synthesizing such compounds and the importance of optimizing reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride has been confirmed using various spectroscopic techniques. For example, the structure of the synthesized 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride was confirmed by ^1H NMR, MS, and IR spectroscopy . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The synthesis of heterocyclic compounds often involves the formation of multiple bonds and the introduction of various functional groups. In the case of 2-amino-3-benzyl-3,5-dicyano-6-methoxy-4-phenyl-3,4-dihydropyridines, the reaction starts from benzylmalononitriles and benzylidenemalononitrile . The structures of the new compounds were elucidated based on spectral data and, in some cases, by chemical degradation. This suggests that compounds like 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride may also undergo a variety of chemical reactions, which could be analyzed using similar methods.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride are not directly reported in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds are important characteristics that can affect their handling and application in further chemical reactions. The use of spectroscopic data can also provide information about the electronic structure and possible interactions with other molecules.

Scientific Research Applications

Synthesis and Chemical Transformation

- 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is used as a chemical intermediate in the synthesis of benzonitriles and phenylacetonitriles from phenylacetic acids, employing bis(2-methoxyethyl)aminosulfur trifluoride as a reagent. This method offers a mild, efficient, and practical approach for the one-step synthesis of these compounds (Kangani, Day, & Kelley, 2008).

Magnetic Properties and Applications

- The compound finds applications in the synthesis of coordination compounds involving Ln3+ ions. These compounds exhibit significant magnetic properties, like magnetocaloric effects and slow relaxation of magnetization, which are critical in magnetic refrigeration and other magnetic applications (Sheikh, Adhikary, & Konar, 2014).

Biocatalysis and Enantioselective Reactions

- 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride and its derivatives are substrates in enantioselective biocatalytic hydrolysis. The nitrile biocatalytic activity of certain microorganisms, like Rhodococcus rhodochrous, is used to hydrolyse these compounds into their corresponding amides, demonstrating significant enantioselectivity (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).

Peptide Synthesis

- It serves as an important component in peptide coupling methods for conjugating carboxylic acids with methyl ester amino acids hydrochloride. This facilitates the synthesis of various substituted amino acid derivatives, demonstrating its versatility in peptide chemistry (Brunel, Salmi, & Letourneux, 2005).

Antimicrobial Activity

- Some derivatives of 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride have been synthesized and exhibited antimicrobial activities. The antimicrobial properties of these compounds expand the potential applications of this chemical in pharmaceutical and medical research (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Safety and Hazards

While specific safety data for 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is not available, compounds of similar structure can pose hazards. For instance, benzonitrile is considered a hazardous chemical by the OSHA Hazard Communication Standard. It is classified as a flammable liquid and can be harmful if swallowed or in contact with skin . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name |

3-(1-amino-2-methoxyethyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-3-8(5-9)6-11;/h2-5,10H,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVYVRCHPAIODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC(=C1)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)

![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)